molecular formula C34H29ClN6O3 B587294 rac-Modipafant-d4 CAS No. 1794707-03-1

rac-Modipafant-d4

Número de catálogo: B587294
Número CAS: 1794707-03-1
Peso molecular: 609.119
Clave InChI: ODRYSCQFUGFOSU-AOCNUFPCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

rac-Modipafant-d4 is a deuterated analog of Modipafant, a platelet-activating factor (PAF) receptor antagonist. Deuterated compounds like rac-Modifpafant-d4 are often utilized in pharmacological and metabolic studies to enhance stability, reduce metabolic degradation, and improve traceability in analytical assays (e.g., LC-MS). The "rac" designation indicates the racemic mixture of enantiomers, while the "-d4" suffix denotes four deuterium atoms replacing hydrogen atoms at specific positions. While direct literature on this compound is sparse, its structural and functional parallels to non-deuterated PAF antagonists allow for comparative analysis with related compounds .

Propiedades

Número CAS

1794707-03-1

Fórmula molecular

C34H29ClN6O3

Peso molecular

609.119

Nombre IUPAC

ethyl 4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-[(3,4,5,6-tetradeuteriopyridin-2-yl)carbamoyl]-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/i7D,8D,11D,17D

Clave InChI

ODRYSCQFUGFOSU-AOCNUFPCSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C

Sinónimos

4-(2-Chlorophenyl)-1,4-dihydro-6-methyl-2-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-5-[(2-pyridinylamino-d4)carbonyl]-3-pyridinecarboxylic Acid Ethyl Ester;  UK 74505-d4; 

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac-Modipafant-d4 involves the incorporation of deuterium atoms into the Modipafant molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core structure of Modipafant, followed by the selective deuteration of specific positions on the molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions: rac-Modipafant-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs.

Aplicaciones Científicas De Investigación

rac-Modipafant-d4 is widely used in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of Modipafant.

    Biology: Employed in studies investigating the role of platelet-activating factor receptor in various biological processes, such as inflammation and immune response.

    Medicine: Used in preclinical studies to evaluate the therapeutic potential of platelet-activating factor receptor antagonists in treating diseases such as asthma and arthritis.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting platelet-activating factor receptor.

Mecanismo De Acción

rac-Modipafant-d4 exerts its effects by selectively binding to and antagonizing the platelet-activating factor receptor. This receptor is involved in various biological processes, including inflammation, immune response, and platelet aggregation. By blocking the receptor, this compound inhibits the downstream signaling pathways, leading to reduced inflammation and platelet aggregation .

Comparación Con Compuestos Similares

Key comparisons between rac-Modipafant-d4 and structurally or functionally analogous compounds are outlined below, focusing on binding efficacy, metabolic stability, and crystallographic behavior.

Structural and Binding Comparisons

Evidence from docking studies and crystallographic data highlights differences in binding poses and site interactions among PAF antagonists (Table 1). For instance:

  • Compound2 : Enables full opening of the active site, with compounds 10a, 10b, 10d, and 10e showing optimal docking poses in its crystal structure.
  • Compound4 : Requires distinct binding conformations, with compounds 10c, 10f–10l exhibiting better compatibility in its structure .

Table 1: Comparative Docking Performance of Analogous Compounds

Compound Compatible Crystal Structure Binding Pose Quality Key Interaction Sites
Compound2 Site A High Hydrophobic pocket
Compound4 Site B Moderate Polar residues
10a, 10b, 10d Compound2 Good Site A specificity
10c, 10f–10l Compound4 Moderate Site B flexibility

This compound is hypothesized to share structural similarities with Compound2 due to its deuterated phenyl groups, which may enhance hydrophobic interactions in Site A. However, deuterium substitution could reduce metabolic clearance compared to non-deuterated analogs like Compound4 .

Metabolic and Pharmacokinetic Differences

While explicit data on this compound is lacking, deuterated compounds generally exhibit:

  • Slower CYP450-mediated metabolism : Deuterium kinetic isotope effects (DKIE) prolong half-life.
  • Improved bioavailability: Reduced first-pass metabolism compared to non-deuterated counterparts.

In contrast, non-deuterated compounds like 10a–10l may show faster clearance but similar target engagement.

Limitations in Current Research
  • Most comparisons are extrapolated from structurally related PAF antagonists (e.g., Compound2/4 and 10a–10l) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.